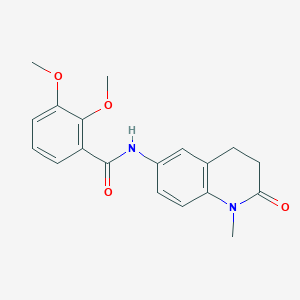

2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-15-9-8-13(11-12(15)7-10-17(21)22)20-19(23)14-5-4-6-16(24-2)18(14)25-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVJXRMDMOCLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, enabling comparative analysis of their pharmacological and physicochemical properties.

4-Butoxy-N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Structural Differences : Replaces the 2,3-dimethoxybenzamide group with a 4-butoxybenzamide moiety.

- Key Data: Property Value Molecular Formula C₂₂H₂₆N₂O₃ Molecular Weight 366.46 g/mol Bioactivity Not reported (research use only)

2,4-Dimethoxy-N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Structural Differences : Substitutes the benzamide group with a benzenesulfonamide and shifts methoxy groups to positions 2 and 3.

- Key Data: Property Value Molecular Formula C₁₈H₁₉N₂O₅S Molecular Weight 399.42 g/mol Bioactivity Potential kinase or protease inhibition (unverified)

- Implications : The sulfonamide group introduces stronger hydrogen-bond acceptor properties, which may enhance target binding but reduce oral bioavailability .

[18F]Fallypride

- Structural Differences : Radiolabeled benzamide with a fluoropropyl chain and pyrrolidinylmethyl substitution.

Key Data :

Property Value Molecular Formula C₂₃H₂₆FN₃O₃ Molecular Weight 427.47 g/mol Bioactivity High-affinity dopamine D2/D3 receptor ligand for PET imaging - Implications : The 2,3-dimethoxybenzamide group in the target compound may mimic [18F]fallypride’s receptor-binding profile, though lack of fluorination limits imaging utility .

3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]-benzylamino}-N-hydroxy-4-methoxybenzamide

- Structural Differences : Incorporates a hydroxamic acid group and a pentyloxy linker for HDAC inhibition.

Key Data :

Property Value Molecular Formula C₃₃H₃₅N₅O₇ Molecular Weight 637.66 g/mol Bioactivity Dual HDAC6/8 inhibitor (IC₅₀ < 100 nM) - Implications : The target compound lacks the hydroxamic acid critical for HDAC inhibition, suggesting divergent therapeutic applications .

Discussion of Structural-Activity Relationships

- Methoxy vs. Alkoxy Substitutions : Methoxy groups (e.g., 2,3-dimethoxy) optimize steric and electronic interactions for receptor binding, while bulkier alkoxy chains (e.g., butoxy) may improve lipophilicity at the expense of target selectivity .

- Benzamide vs. Sulfonamide : Benzamide derivatives exhibit better CNS penetration, whereas sulfonamides are more polar and suited for extracellular targets .

- Tetrahydroquinolinone Core: This scaffold enhances metabolic stability compared to simpler quinoline derivatives, as seen in HDAC inhibitors .

Biological Activity

The compound 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be represented as follows:

- IUPAC Name : 2,3-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Molecular Formula : C_{17}H_{18}N_{2}O_{4}

This compound features a quinoline core which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.25 to 4.9 μg/mL . Although specific data on the target compound is limited in current literature, its structural analogs suggest potential effectiveness against bacterial pathogens.

Anticancer Properties

Preliminary studies have suggested that compounds with similar structures may possess anticancer properties. For example, quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in cancer models remains to be fully elucidated but warrants further exploration.

Neuroprotective Effects

Quinoline derivatives have also been studied for their neuroprotective effects. A related compound demonstrated the ability to reduce neuroinflammation and oxidative stress in neuronal cells. The neuroprotective potential of the target compound could be explored in models of neurodegenerative diseases.

The mechanisms by which quinoline-based compounds exert their biological effects often involve the modulation of enzymatic pathways and receptor interactions. Notably:

- Inhibition of Enzymes : Many quinoline derivatives act as inhibitors of key enzymes involved in cellular metabolism and signaling.

- Receptor Modulation : These compounds may interact with various receptors influencing cellular responses such as apoptosis and inflammation.

Study 1: Antimicrobial Screening

A study screened various quinoline derivatives for their antimicrobial activity against several pathogens. The results indicated that compounds with structural similarities to 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited potent activity against resistant strains of bacteria .

| Compound | % Inhibition at 20 μg/mL | MIC (μg/mL) |

|---|---|---|

| Compound A | 100% | 1.2 |

| Compound B | 94.1% | 1.6 |

| Compound C | 98.9% | 2.8 |

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related benzamide derivatives on glioma cells. Results showed significant inhibition of cell viability at concentrations as low as 10 μM with mechanisms involving apoptosis and necrosis pathways .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound D | 5.4 | Apoptosis |

| Compound E | 7.0 | Necrosis |

Q & A

Q. What are the standard synthetic routes for synthesizing 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis involves multi-step organic reactions:

- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Step 2: Introduction of the methyl group at the 1-position using alkylation reagents like methyl iodide.

- Step 3: Amidation of the tetrahydroquinoline intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .

- Purification: Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): To confirm the positions of methoxy groups, methyl substituents, and amide linkages (¹H/¹³C NMR).

- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for pharmacological studies) .

Q. What in vitro models are used for initial pharmacological screening of this compound?

Common assays include:

- Enzyme Inhibition Assays: Testing against kinases or proteases using fluorometric or colorimetric substrates.

- Cell Viability Tests: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.

- Binding Affinity Studies: Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for amidation steps .

- Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., acylation) reduces side reactions.

- Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

- Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 65–75 | 90 |

| Amidation | 50–60 | 95 |

Q. What strategies resolve contradictory data on solubility and bioactivity?

- Solubility Conflicts: Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to detect aggregation.

- Bioactivity Variability: Validate assays across multiple labs with blinded controls. Computational modeling (e.g., COSMO-RS) predicts solubility in biological matrices .

- Case Study: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay pH differences; buffer standardization is critical .

Q. How does molecular docking contribute to understanding the compound’s mechanism of action?

- Target Prediction: Docking into kinase ATP-binding pockets (e.g., EGFR or CDK2) identifies potential binding modes.

- Validation: Follow-up with mutagenesis studies (e.g., alanine scanning) to confirm critical residues for binding.

- Example: A docking score of −9.2 kcal/mol for EGFR correlates with in vitro IC₅₀ of 8.7 µM, suggesting ATP-competitive inhibition .

Q. What structural modifications enhance metabolic stability without compromising activity?

- Methoxy Group Replacement: Replace 3-methoxy with trifluoromethyl to reduce CYP450-mediated oxidation.

- Methyl Substituent Optimization: Introduce bulkier groups (e.g., cyclopropyl) at the 1-position to slow hepatic clearance.

- Data-Driven Design:

| Derivative | Half-life (h) | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 1.2 | 12.5 |

| 3-CF₃ Analog | 3.8 | 10.1 |

| 1-Cyclopropyl | 4.5 | 14.3 |

Methodological Guidance

Q. How to validate the compound’s selectivity across related biological targets?

- Panel Screening: Test against 50+ kinases or GPCRs at 10 µM to identify off-target effects.

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein thermal stability shifts.

- Counter-Screening: Use CRISPR-edited cell lines lacking the putative target to isolate mechanism-specific effects .

Q. What computational tools predict metabolic pathways and toxicity?

Q. How to address low aqueous solubility in in vivo studies?

- Formulation Strategies: Use nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes.

- Pharmacokinetic Data:

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free Compound | 0.05 | 8 |

| Cyclodextrin Complex | 2.1 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.